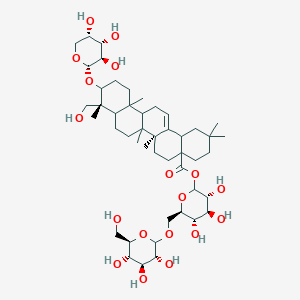
Akebia saponin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akebia saponin D is a bioactive triterpenoid saponin extracted from the rhizome of Dipsacus asper Wall, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Akebia saponin D involves several steps, starting from the extraction of the raw material, Dipsacus asper. The process typically includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract undergoes purification through techniques such as column chromatography, which separates this compound based on its chemical properties.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated purification systems: To ensure consistency and purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: Akebia saponin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the triterpenoid backbone, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products: The products formed from these reactions can vary widely, but they often include modified saponins with altered biological activities, which are studied for their potential therapeutic benefits .
科学的研究の応用
Akebia saponin D has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study saponin chemistry and its interactions with other molecules.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Demonstrated potential in treating conditions such as osteoporosis, Alzheimer’s disease, and inflammatory disorders
Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Akebia saponin D exerts its effects through several molecular pathways:
Neuroprotection: It activates the PI3K-Akt pathway, promoting the survival and differentiation of neural stem cells and protecting against neuroinflammation.
Anti-inflammatory: It activates AMP-activated protein kinase (AMPK), reducing the production of pro-inflammatory cytokines and alleviating allergic airway inflammation.
Bone health: It stimulates osteoblast activity and inhibits osteoclast formation, contributing to its anti-osteoporotic effects.
類似化合物との比較
Akebia saponin D is often compared with other triterpenoid saponins such as:
Ginsenosides: Found in ginseng, known for their adaptogenic and anti-inflammatory properties.
Astragalosides: From Astragalus membranaceus, noted for their immune-boosting effects.
Saikosaponins: From Bupleurum species, recognized for their hepatoprotective and anti-inflammatory activities.
Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential in treating neurodegenerative diseases, which is less pronounced in other saponins .
特性
分子式 |
C47H76O18 |
|---|---|
分子量 |
929.1 g/mol |
IUPAC名 |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1 |
InChIキー |
CCRXMHCQWYVXTE-VKJQVCSQSA-N |
異性体SMILES |
C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,3R,4R,5S,6S,8R,9S,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789774.png)
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789775.png)
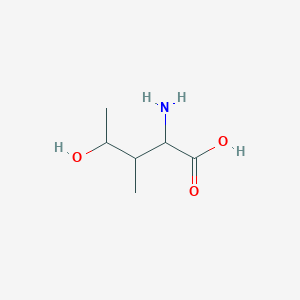
![(1S,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789792.png)
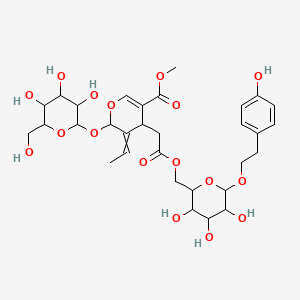
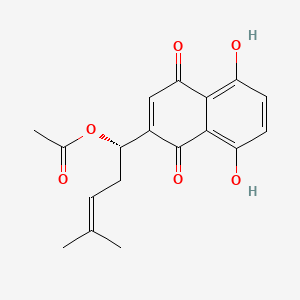
![(12S)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B10789798.png)
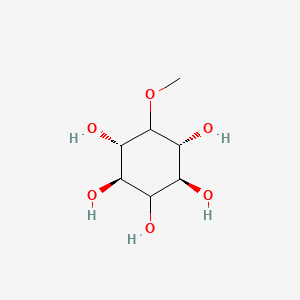
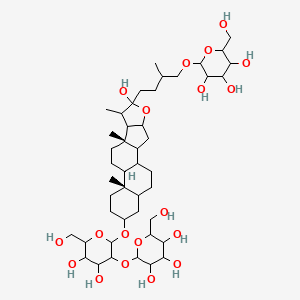
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789806.png)
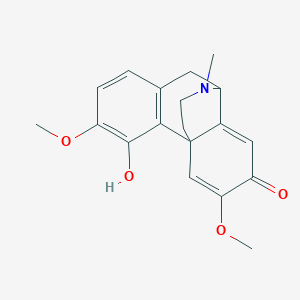
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B10789813.png)
![[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789829.png)
![[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789857.png)
